The synthesis of 2-{[4-(4-pyridin-4-yl-1H-pyrazol-3-yl)phenoxy]methyl}quinoline involves several key steps, typically starting from readily available precursors. The following outlines a general synthetic route:
Technical parameters such as temperature, solvent choice, and reaction times are critical for optimizing yield and purity during synthesis.
The molecular formula for 2-{[4-(4-pyridin-4-yl-1H-pyrazol-3-yl)phenoxy]methyl}quinoline is , with an average molecular weight of approximately 378.43 g/mol. The compound features several notable structural characteristics:
The InChI Key for this compound is VRWJZGHUCOFGPZ-UHFFFAOYSA-N, which provides a unique identifier for chemical databases .
2-{[4-(4-pyridin-4-yl-1H-pyrazol-3-yl)phenoxy]methyl}quinoline may participate in various chemical reactions due to its functional groups:
These reactions are crucial for modifying the compound to enhance its pharmacological properties or to develop derivatives.
The physical and chemical properties of 2-{[4-(4-pyridin-4-yl-1H-pyrazol-3-yl)phenoxy]methyl}quinoline include:
| Property | Value |
|---|---|
| Melting Point | 180–181 °C |
| Boiling Point | Approximately 568.6 °C |
| Density | Approximately 1.21 g/cm³ |
| Solubility | Soluble in DMF (30 mg/ml), DMSO (15 mg/ml), Ethanol (0.5 mg/ml) |
| pKa | Approximately 4.32 |
| Appearance | White to off-white crystalline solid |
These properties are essential for understanding the compound's behavior in biological systems and its potential formulation as a pharmaceutical agent .
The primary application of 2-{[4-(4-pyridin-4-yl-1H-pyrazol-3-yl)phenoxy]methyl}quinoline lies in its potential as a therapeutic agent:
The 4-(pyridin-4-yl)-1H-pyrazole fragment is efficiently constructed via multicomponent reactions (MCRs), leveraging atom economy and step efficiency. Classical MCRs like the Hantzsch pyrazole synthesis enable the condensation of hydrazines, 1,3-dicarbonyls, and aldehydes. In this case, 4-pyridinecarboxaldehyde, substituted hydrazines, and β-keto esters undergo cyclocondensation to form the 1H-pyrazole ring. The reaction proceeds under mild acid or base catalysis, yielding the tricyclic core with embedded pyridyl functionality in a single step [2] [6]. Modifications include using N-methylhydrazine to afford 1-methyl-4-(pyridin-4-yl)-1H-pyrazole, enhancing metabolic stability by blocking oxidative N-dealkylation pathways [9].
Optimization Insights:
Table 1: MCR-Derived Pyrazole Intermediate Variations
| Hydrazine Component | Carbonyl Component | Product | Yield (%) |
|---|---|---|---|
| N-Methylhydrazine | Ethyl 4-pyridylglyoxylate | 1-Methyl-4-(pyridin-4-yl)-1H-pyrazole | 85 |
| Phenylhydrazine | Pyruvic acid | 4-(Pyridin-4-yl)-1-phenyl-1H-pyrazole | 78 |
The phenoxy linker bridging quinoline and pyrazole requires regioselective etherification. Silver triflate (AgOTf) paired with L-proline enables efficient O-alkylation under mild conditions. AgOTf acts as a Lewis acid activator for the quinoline-alcohol (e.g., 2-(hydroxymethyl)quinoline), while proline’s secondary amine mediates iminium-ion formation, enhancing electrophilicity. This dual catalysis facilitates nucleophilic attack by the phenolic oxygen of 4-(1H-pyrazol-4-yl)phenol, forming the critical C–O bond [4].
Key Advantages:
Mechanistic Pathway:
The biaryl axis connecting pyridine and pyrazole rings is forged via transition-metal-catalyzed cross-coupling. While the parent compound uses a preassembled 4-(pyridin-4-yl)pyrazole, advanced derivatives employ Suzuki or Negishi coupling for structural diversification [9] [10].
Suzuki-Miyaura Coupling:
Negishi Coupling:
Table 2: Biaryl Bond Formation Strategies
| Method | Catalyst System | Key Advantages | Limitations |
|---|---|---|---|
| Suzuki | Pd(OAc)₂/SPhos | Functional group tolerance; aqueous compatibility | Sensitive to steric bulk |
| Negishi | NiCl₂(DPEPhos) | Rapid coupling at low temperatures; handles heteroaryl halides | Air-sensitive organozinc reagents |
To enhance physicochemical properties (e.g., solubility, crystallinity), the free base is converted to pharmaceutically acceptable salts. Succinic acid is preferred for 2-{[4-(4-pyridin-4-yl-1H-pyrazol-3-yl)phenoxy]methyl}quinoline due to:
Optimized Salt Synthesis:
Table 3: Salt Form Comparison
| Property | Free Base | Succinate Salt |
|---|---|---|
| Melting Point | 112–115°C (decomp.) | 178–181°C |
| Aqueous Solubility (pH 7.0) | 0.02 mg/mL | 0.18 mg/mL |
| Hygroscopicity | High | Low |
CAS No.:
CAS No.: 13734-41-3
CAS No.: 3321-80-0
CAS No.: 140456-78-6
CAS No.: 20184-94-5